

Synthesis of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)-*N*-methylglycine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **N-(2-Methoxyethyl)-N-methylglycine**, a glycine derivative with potential applications in medicinal chemistry and drug development.[1][2] This document outlines two primary synthetic pathways, including detailed experimental protocols derived from analogous chemical transformations. The guide also presents key chemical data in a structured format for easy reference and comparison. The information herein is intended to support researchers and professionals in the efficient synthesis and utilization of this compound.

Introduction

N-(2-Methoxyethyl)-N-methylglycine (CAS No. 915925-21-2) is a tertiary amino acid derivative.[3] Its structure, featuring both a lipophilic methoxyethyl group and a hydrophilic carboxylic acid moiety, makes it an interesting building block for the synthesis of more complex molecules, including peptoids and other peptidomimetics. This guide details two plausible and effective methods for its laboratory-scale synthesis.

Chemical Properties

The key properties of the target compound are summarized in the table below.

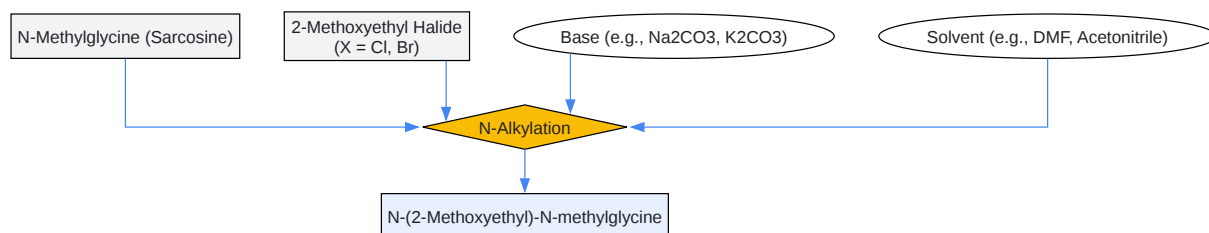
Property	Value	Reference
CAS Number	915925-21-2	[3]
Molecular Formula	C ₆ H ₁₃ NO ₃	[3]
Molecular Weight	147.17 g/mol	[2]
IUPAC Name	2-(2-methoxyethyl(methyl)amino)acetic acid	[3]
Purity (Typical)	≥97%	[3]

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of **N-(2-Methoxyethyl)-N-methylglycine**. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Direct N-Alkylation of Sarcosine

This single-step approach involves the direct alkylation of N-methylglycine (sarcosine) with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl chloride or bromide, in the presence of a base.

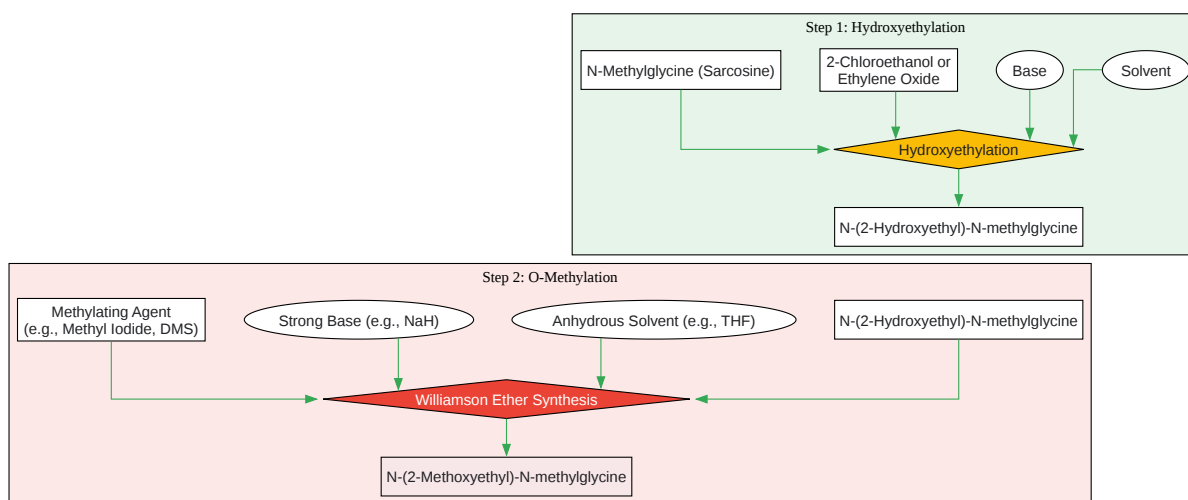


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Caption: Synthetic Route 1: Direct N-Alkylation of Sarcosine.

Route 2: Two-Step Synthesis via Hydroxyethyl Intermediate

This pathway involves an initial reaction to form N-(2-hydroxyethyl)-N-methylglycine, followed by O-methylation of the hydroxyl group to yield the final product.



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Caption: Synthetic Route 2: Two-Step Synthesis via O-Methylation.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic routes. Standard laboratory safety procedures should be followed at all times.

Protocol for Route 1: Direct N-Alkylation of Sarcosine

This protocol is based on general procedures for the N-alkylation of amino acids.

3.1.1. Materials and Reagents

Reagent	Formula	M.W. (g/mol)	CAS No.
N-Methylglycine (Sarcosine)	C3H7NO2	89.09	107-97-1
2-Bromoethyl methyl ether	C3H7BrO	138.99	6482-24-2
Potassium Carbonate (K2CO3)	K2CO3	138.21	584-08-7
N,N- Dimethylformamide (DMF)	C3H7NO	73.09	68-12-2
Diethyl ether	(C2H5)2O	74.12	60-29-7
Hydrochloric Acid (HCl)	HCl	36.46	7647-01-0
Sodium Sulfate (Na2SO4)	Na2SO4	142.04	7757-82-6

3.1.2. Procedure

- To a stirred solution of N-methylglycine (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF, add 2-bromoethyl methyl ether (1.1 eq.) dropwise at room temperature.

- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Remove the DMF under reduced pressure.
- Dissolve the residue in water and wash with diethyl ether to remove any unreacted alkylating agent.
- Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
- Extract the product into a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel or by recrystallization.

Protocol for Route 2: Two-Step Synthesis

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-methylglycine

- Follow the procedure for Route 1, substituting 2-bromoethyl methyl ether with 2-chloroethanol (1.1 eq.).
- The resulting intermediate, N-(2-hydroxyethyl)-N-methylglycine, can be isolated and purified as described above.^[4]

Step 2: O-Methylation of N-(2-Hydroxyethyl)-N-methylglycine

- Dissolve N-(2-hydroxyethyl)-N-methylglycine (1.0 eq.) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by carefully adding water.
- Follow the extraction and purification steps as outlined in Route 1.

Data Presentation

Reagent Summary

Route	Key Reagents	Stoichiometry (eq.)
1	N-Methylglycine	1.0
2-Bromoethyl methyl ether	1.1	
Potassium Carbonate	2.5	
2a	N-Methylglycine	1.0
2-Chloroethanol	1.1	
Potassium Carbonate	2.5	
2b	N-(2-Hydroxyethyl)-N-methylglycine	1.0
Sodium Hydride	1.1	
Methyl Iodide	1.2	

Expected Product Characterization

While specific experimental spectra for the final product are not readily available in the literature, the following table outlines the expected analytical data based on its chemical structure.

Analysis	Expected Data
¹ H NMR	Signals corresponding to the N-methyl, N-methylene, O-methyl, and methoxyethyl protons.
¹³ C NMR	Resonances for the carboxyl carbon, and the various aliphatic carbons.
Mass Spec (ESI+)	[M+H] ⁺ at m/z ~148.09
Purity (HPLC)	>95% after purification

Biological Context and Experimental Workflows

A thorough review of the scientific literature did not reveal any established biological signaling pathways in which **N-(2-Methoxyethyl)-N-methylglycine** is directly implicated. Similarly, specific experimental workflows for its application are not widely documented. Its utility is primarily as a synthetic intermediate in the construction of larger, more complex molecules for various research purposes, including drug discovery.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of **N-(2-Methoxyethyl)-N-methylglycine**. The direct N-alkylation of sarcosine represents a more atom-economical and straightforward approach. The two-step method provides an alternative, particularly if the hydroxyethyl intermediate is readily available. The provided protocols, while based on analogous reactions, should serve as a solid foundation for the successful synthesis of this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

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References

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